molecular formula C11H13ClN2O3 B1413401 Methyl 6-[(4-chlorobutanoyl)amino]nicotinate CAS No. 1987078-48-7

Methyl 6-[(4-chlorobutanoyl)amino]nicotinate

Cat. No.: B1413401
CAS No.: 1987078-48-7
M. Wt: 256.68 g/mol
InChI Key: CWRWRBVOUHDMAU-UHFFFAOYSA-N
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Description

Methyl 6-[(4-chlorobutanoyl)amino]nicotinate is a chemical compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.68 g/mol It is a derivative of nicotinic acid and contains a chlorobutanoyl group attached to the nitrogen atom of the nicotinate moiety

Scientific Research Applications

Methyl 6-[(4-chlorobutanoyl)amino]nicotinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

    Target of Action

    Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It’s thought to act as a rubefacient, which are substances that irritate the skin and increase blood flow to the area.

    Mode of Action

    The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation . This means it widens the blood vessels in the skin, increasing blood flow to the area.

    Result of Action

    Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Biochemical Analysis

Biochemical Properties

Methyl 6-[(4-chlorobutanoyl)amino]nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. Understanding these interactions is crucial for elucidating the compound’s role in biochemical processes .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, leading to inhibition or activation of their activity. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by enzymes in the liver, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(4-chlorobutanoyl)amino]nicotinate typically involves the reaction of nicotinic acid with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(4-chlorobutanoyl)amino]nicotinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Amines or thioethers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[(4-chlorobutanoyl)amino]nicotinate is unique due to the presence of the chlorobutanoyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

IUPAC Name

methyl 6-(4-chlorobutanoylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-17-11(16)8-4-5-9(13-7-8)14-10(15)3-2-6-12/h4-5,7H,2-3,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRWRBVOUHDMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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